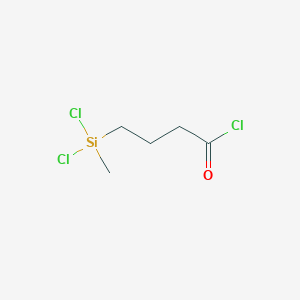
4-(Dichloromethylsilyl)butyryl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Dichloro(methyl)silyl]butanoyl chloride is an organosilicon compound that features both silicon and chlorine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[dichloro(methyl)silyl]butanoyl chloride typically involves the reaction of butanoyl chloride with dichloromethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Butanoyl chloride+Dichloromethylsilane→4-[Dichloro(methyl)silyl]butanoyl chloride
Industrial Production Methods
In an industrial setting, the production of 4-[dichloro(methyl)silyl]butanoyl chloride may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[Dichloro(methyl)silyl]butanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form corresponding silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form larger organosilicon compounds.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Water: For hydrolysis reactions.
Catalysts: Such as Lewis acids, can be used to facilitate certain reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted organosilicon compounds can be formed.
Hydrolysis Products: Silanols and hydrochloric acid.
Scientific Research Applications
4-[Dichloro(methyl)silyl]butanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based materials with unique properties.
Biological Studies: Investigated for its potential use in modifying biomolecules for research purposes.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[dichloro(methyl)silyl]butanoyl chloride involves its reactivity with various nucleophiles. The silicon atom, being electrophilic, attracts nucleophiles, leading to substitution reactions. The presence of chlorine atoms enhances the electrophilicity of the silicon, making it more reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Another organosilicon compound with similar reactivity but different steric properties.
Dimethylchlorosilane: Similar in reactivity but with different substituents on the silicon atom.
Properties
CAS No. |
4084-34-8 |
|---|---|
Molecular Formula |
C5H9Cl3OSi |
Molecular Weight |
219.56 g/mol |
IUPAC Name |
4-[dichloro(methyl)silyl]butanoyl chloride |
InChI |
InChI=1S/C5H9Cl3OSi/c1-10(7,8)4-2-3-5(6)9/h2-4H2,1H3 |
InChI Key |
YWIYEOLSZWMXQG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCCC(=O)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


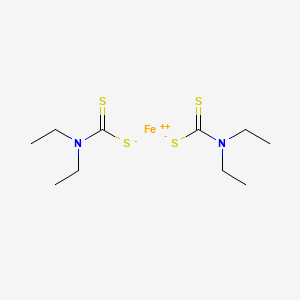
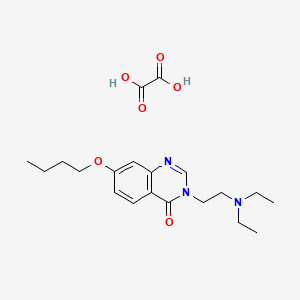
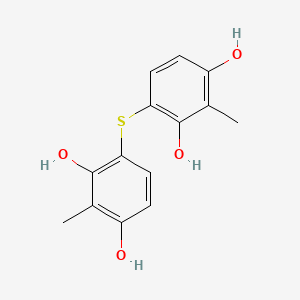

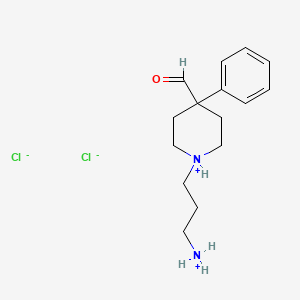
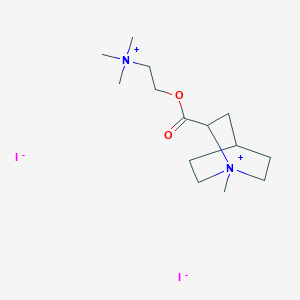
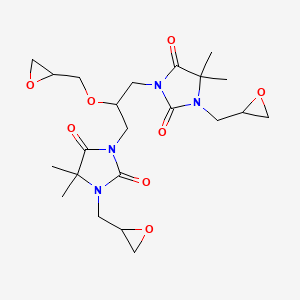
![cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13734524.png)
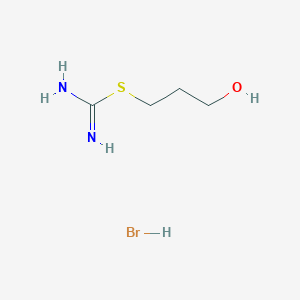
![N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine](/img/structure/B13734532.png)
![3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt](/img/structure/B13734540.png)
![4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate](/img/structure/B13734542.png)
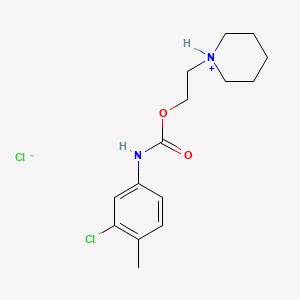
![4-[4-(2,6-dipyridin-4-ylpyridin-4-yl)-2,5-dimethoxyphenyl]-2,6-dipyridin-4-ylpyridine](/img/structure/B13734562.png)
